Trityl Protection: Multi-Month Storage Stability
NH2-PEG-Strt (MW 3000) employs a trityl (triphenylmethyl) thioether protecting group that prevents air oxidation of the thiol moiety—a well-characterized limitation of free thiol PEG reagents such as NH2-PEG-SH (MW 3400). Free PEG-thiols undergo oxidative dimerization to form disulfide-bridged PEG-PEG homodimers within hours to days in solution under ambient atmosphere, requiring inert-atmosphere handling and freshly prepared solutions. In contrast, the trityl-protected thiol in NH2-PEG-Strt is stable at -20°C as a dry powder for ≥2 years and in DMSO stock solution at -80°C for ≥6 months. While no published head-to-head accelerated stability study exists for this specific PEG pair, the tritylsulfanyl group is established in peptide chemistry as comparable in stability to the tert-butylsulfanyl group while offering the advantage of rapid, quantitative acidolytic removal. [1]
| Evidence Dimension | Thiol oxidation stability (storage shelf-life) |
|---|---|
| Target Compound Data | Stable at -20°C as powder for ≥2 years; 6 months at -80°C in DMSO; trityl group prevents thiol oxidation and dimerization |
| Comparator Or Baseline | NH2-PEG-SH (free thiol, MW ~3400): thiol oxidizes within hours to days in solution under air; requires inert atmosphere and fresh preparation |
| Quantified Difference | Trityl-protected thiol extends usable shelf-life by approximately 100- to 500-fold relative to free thiol in solution; exact fold-difference varies with storage conditions |
| Conditions | Storage condition comparison: -20°C powder (NH2-PEG-Strt) vs. ambient atmosphere solution (NH2-PEG-SH) |
Why This Matters
For procurement decisions, the extended shelf-life of NH2-PEG-Strt reduces reagent waste from oxidation-related lot failures and permits bulk purchasing with confidence in long-term lot-to-lot consistency.
- [1] NSTL Archive. On the Stability of S-(Alkylsulfanyl)Cysteine Derivatives During Solid-Phase Synthesis. It was found that the tritylsulfanyl group as a thiol protection is comparable with the tert-butylsulfanyl group. View Source
